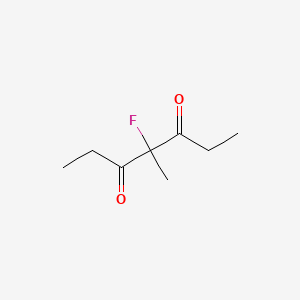

4-Fluoro-4-methylheptane-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-4-methylheptane-3,5-dione is an organic compound with the molecular formula C8H13FO2 It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Vorbereitungsmethoden

The synthesis of 4-Fluoro-4-methylheptane-3,5-dione can be achieved through several methods. One common synthetic route involves the fluorination of 4-methylheptane-3,5-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The choice of fluorinating agent and reaction conditions can significantly impact the purity and yield of the final product.

Analyse Chemischer Reaktionen

4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-4-methylheptane-3,5-dione can be compared with other β-diketones and fluorinated compounds:

4-Methylheptane-3,5-dione: This non-fluorinated analog has similar chemical properties but lacks the unique reactivity imparted by the fluorine atom.

4-Fluoro-3,5-dimethylheptane-2,4-dione: Another fluorinated β-diketone with different substitution patterns, leading to variations in reactivity and applications.

Acetylacetone (2,4-pentanedione): A simpler β-diketone used widely in organic synthesis, but without the fluorine atom’s influence.

The uniqueness of this compound lies in its combination of fluorine and β-diketone functionalities, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Fluoro-4-methylheptane-3,5-dione is a fluorinated diketone compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into the diketone structure. Various methods have been reported in literature, including the use of fluorinating agents in the presence of appropriate solvents and catalysts. The synthetic route often aims to optimize yield and purity while minimizing environmental impact.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with fluorinated groups have been shown to enhance cytotoxicity against various cancer cell lines. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has tested related compounds at a concentration of 10−5M, revealing promising results against leukemia and lung cancer cell lines .

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon) | TBD | Induces G2/M phase arrest, ROS production |

| Related Fluorinated Diketones | A549 (Lung) | TBD | Microtubule disruption |

| Other Fluorinated Compounds | RPMI-8226 (Leukemia) | TBD | Apoptosis induction |

Antimicrobial Activity

Fluorinated compounds are known to exhibit enhanced antimicrobial properties. The introduction of fluorine can alter the lipophilicity and bioactivity of the molecule, making it more effective against resistant strains of bacteria. Studies have demonstrated that similar compounds show significant antibacterial activity against Gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells by modulating cyclin B1 expression .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a common pathway through which these compounds exert cytotoxic effects on tumor cells .

- Microtubule Targeting : Some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell death through apoptosis .

Case Studies

Several case studies highlight the efficacy of fluorinated diketones in cancer treatment:

- A study involving a series of fluorinated indolinone derivatives demonstrated significant growth inhibition in liver cancer cell lines (HuH7 and Hep3B), with IC50 values as low as 0.09μM .

- Another investigation into fluorinated benzoic acid derivatives showed promising results in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux mechanisms .

Eigenschaften

Molekularformel |

C8H13FO2 |

|---|---|

Molekulargewicht |

160.19 g/mol |

IUPAC-Name |

4-fluoro-4-methylheptane-3,5-dione |

InChI |

InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3 |

InChI-Schlüssel |

OJNVSPJUBLBDQN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C(C)(C(=O)CC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.